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Compound of Interest

Compound Name: 2-Methoxy-3-methylpyrazine

CAS No.: 68378-13-2

Cat. No.: B3428534

Get Quote

Subject: High-Sensitivity Protocols for 2-MMP (CAS: 2847-30-5) Application: Flavor

Optimization (Nutty/Roasted profiles) & Off-Flavor Detection (Musty/Earthy taints) Version: 2.1

(Current as of 2025)

Executive Summary & Chemical Profile
2-Methoxy-3-methylpyrazine (2-MMP) is a "double-edged" aroma compound. At controlled

concentrations (ppb range), it imparts critical roasted, nutty (hazelnut/almond), and cocoa

notes.[1][2] However, at elevated levels or in unmasked matrices, it shifts aggressively to

earthy, green, musty, and potato-like off-notes.

Due to its extremely low odor threshold (ng/L range) and high substantivity ("stickiness"),

standard sensory protocols often fail due to cross-contamination and rapid olfactory fatigue.

This guide outlines a modified, high-rigor protocol for accurate evaluation.
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Property Specification

IUPAC Name 2-Methoxy-3-methylpyrazine

CAS Number 2847-30-5

Odor Threshold (Water) ~4.0 ng/L (ppt)

Odor Threshold (Oil) ~10–20 µg/kg (ppb)

LogP 1.24 (Moderate lipophilicity)

Sensory Descriptors

Low Conc: Roasted hazelnut, almond,

cocoa.High Conc: Raw potato, earthy, green bell

pepper, moldy.[1][3][4][5]

Strategic Sensory Evaluation Workflow
The following diagram outlines the integrated workflow for evaluating 2-MMP, linking human

sensory panels with instrumental validation.
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Figure 1: Integrated Sensory-Analytical Workflow for 2-MMP evaluation.
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Protocol 1: Panelist Screening & Training
Objective: Eliminate anosmic individuals and train panelists to distinguish "roasted" from

"earthy" nuances.

Anosmia & Specific Hyposmia Check
Pyrazines are notorious for specific anosmia (inability to smell a specific compound).

Prepare Screening Solution: 50 ng/L 2-MMP in odorless water.

Triangle Test: Present 3 cups (2 blanks, 1 spiked).

Criteria: Panelists must correctly identify the spiked sample in 3 consecutive replications.

Reference Standards Preparation
Use Ethanol (99.9% Food Grade) for stock solutions to ensure stability. Water stocks degrade

rapidly (hydrolysis/evaporation).

Attribute Reference Material Concentration (in Water)

Roasted/Nutty 2-Methoxy-3-methylpyrazine 10 ng/L

Earthy/Raw Potato 2-Methoxy-3-methylpyrazine 100 ng/L

Green/Bell Pepper
2-Isobutyl-3-methoxypyrazine

(IBMP)
5 ng/L (Contextual Reference)

Musty/Moldy 2,4,6-Trichloroanisole (TCA) 5 ng/L (Contextual Reference)

Protocol 2: Quantitative Descriptive Analysis (QDA)
Challenge: 2-MMP causes rapid receptor saturation (fatigue). Solution: Extended Inter-Stimulus

Intervals (ISI).

Environmental Controls
Air Filtration: Positive pressure room with activated carbon filtration.
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Glassware:NO PLASTIC. Pyrazines adsorb to polymers. Use glass, baked at 200°C for 2

hours, or acid-washed.

Lighting: Red light to mask color differences if evaluating food matrices.

Evaluation Steps
Sample Volume: 20 mL in a 60 mL amber glass jar (headspace concentration is critical).

Equilibration: Samples held at 25°C ± 1°C for 30 minutes.

Sniffing Technique:

Short sniffs (bunny sniffs) to avoid saturation.

Max 3 sniffs per sample.

Scoring: 15cm line scale.

Attributes: Roasted Nutty, Earthy, Green/Vegetal, Cocoa, Musty.

Cleansing:

Smell: Smell own skin (forearm) or fresh coffee beans (use caution as coffee contains

pyrazines; warm water vapor is safer).

Taste: Pectin rinse or unsalted cracker.

Wait Time:Minimum 2 minutes between samples (Critical for pyrazines).

Protocol 3: Instrumental Validation (HS-SPME-GC-
MS/O)
Sensory data must be validated analytically to confirm the source of the aroma, as 2-MMP

often co-elutes with other active compounds.

Extraction (HS-SPME)[4][6][7]
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Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) - 50/30 µm.

Reason: Best for low molecular weight volatiles.

Incubation: 40°C for 30 min with agitation (500 rpm).

Salt Addition: Add 30% w/v NaCl to matrix to increase volatility (Salting-out effect).

GC-Olfactometry Setup
The effluent is split: 50% to Mass Spectrometer (Quant), 50% to Olfactory Port (Qual).
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Figure 2: Split-flow GC-Olfactometry configuration.

GC Parameters[2][7][8]
Column: DB-WAX (Polar) is preferred to separate 2-MMP from non-polar terpenes.

Carrier Gas: Helium @ 1.2 mL/min.

Oven Program: 40°C (2 min) -> 5°C/min -> 240°C. Slow ramp required to separate 2-MMP

from 2-methoxy-3-ethylpyrazine.

Detection: MS in SIM mode (Selected Ion Monitoring).

Target Ions: m/z 124 (Molecular Ion), 81, 53.

Data Analysis: Odor Activity Value (OAV)
To determine the true impact of 2-MMP in your product, calculate the OAV.
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OAV < 1: Not perceived directly, but may contribute to matrix complexity.

OAV 1–10: Subtle nutty/roasted notes.[2]

OAV > 10: Dominant character. Risk of "earthy" off-flavor if not balanced.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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